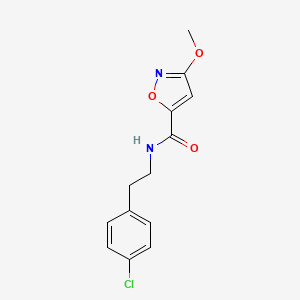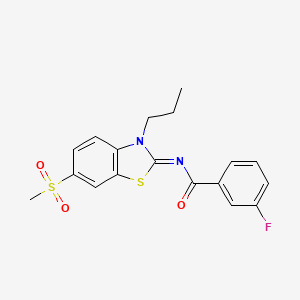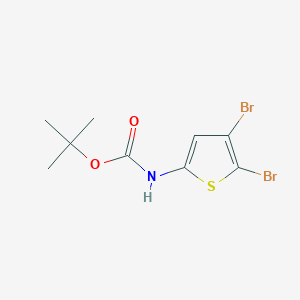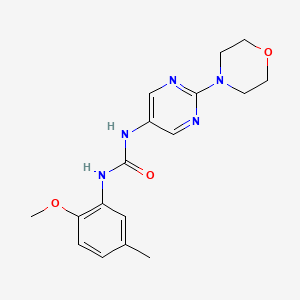![molecular formula C22H16FN5 B2694647 N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-45-1](/img/structure/B2694647.png)
N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a triazoloquinazoline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonism
One significant application of compounds structurally similar to N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in their potential as adenosine receptor antagonists. For instance, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showed high affinity for human A3 receptors, offering insights into developing selective A3 receptor antagonists. These compounds exhibited marked selectivity and affinity in binding assays, indicating their potential in targeted receptor modulation (Kim, Ji, & Jacobson, 1996).
Anticancer Activity
Another notable application is in anticancer research. For example, a study synthesizing new derivatives of 1,2,4-triazolo[4,3-a]-quinoline, structurally related to the mentioned compound, found that some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights their potential as leads in developing novel anticancer agents (Reddy et al., 2015).
Antibacterial and Nematicidal Properties
Research has also explored the antibacterial and nematicidal properties of similar compounds. For instance, new classes of triazoloquinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties against various microorganisms and nematodes, indicating their potential as antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).
Anti-Tubercular Agents
In the field of anti-tubercular research, the 2,4-diaminoquinazoline class, closely related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. These compounds have shown potential as lead candidates in tuberculosis drug discovery, with specific structural features being key activity determinants (Odingo et al., 2014).
Antihistaminic Agents
Additionally, derivatives like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated for their antihistaminic activity. Certain compounds in this series showed significant protection against histamine-induced bronchospasm in animal models, suggesting their utility as H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Anticonvulsant Activity
There's also evidence of anticonvulsant activity in structurally related compounds. For example, 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines exhibited potent anticonvulsant activity against electroshock-induced seizures in rats, highlighting their potential as novel anticonvulsant agents (Kelley et al., 1995).
Wirkmechanismus
Triazoloquinazolines and their derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often a result of their interaction with specific targets in the body, leading to changes in certain biochemical pathways .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence their bioavailability and efficacy . Environmental factors such as pH, temperature, and the presence of other compounds can also affect the action, efficacy, and stability of these compounds .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCEYBOCXNETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)

![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)
![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)




![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)


![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)